1-(Bromomethyl)-1-(cyclopropylmethoxy)cycloheptane

Description

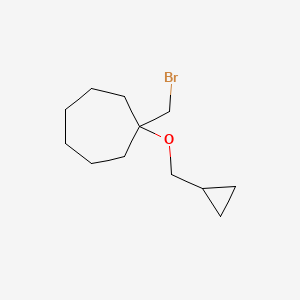

1-(Bromomethyl)-1-(cyclopropylmethoxy)cycloheptane is a brominated cycloheptane derivative featuring a bromomethyl group and a cyclopropylmethoxy substituent on the same carbon atom. The cycloheptane backbone introduces conformational flexibility distinct from smaller cycloalkanes, while the cyclopropylmethoxy group adds steric strain and electronic effects that may influence reactivity.

Properties

Molecular Formula |

C12H21BrO |

|---|---|

Molecular Weight |

261.20 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(cyclopropylmethoxy)cycloheptane |

InChI |

InChI=1S/C12H21BrO/c13-10-12(14-9-11-5-6-11)7-3-1-2-4-8-12/h11H,1-10H2 |

InChI Key |

XMOGRBPQLSANEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(CBr)OCC2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cycloheptane with structurally related compounds:

Key Observations:

- Cycloheptane vs. Cyclohexane Backbone : The seven-membered cycloheptane ring in the target compound likely increases conformational flexibility and solubility compared to six-membered analogs like (Bromomethyl)cyclohexane .

- Bromine Reactivity : All compounds feature a bromomethyl group, enabling nucleophilic substitution reactions. However, steric hindrance from the cyclopropylmethoxy group in the target compound may slow reaction kinetics compared to less hindered analogs .

(Bromomethyl)cyclohexane

- Role : Intermediate in organic synthesis.

- Limitations: Limited application data, but safety protocols emphasize handling precautions due to bromine’s toxicity.

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Pharmaceutical Use : Key building block for drug candidates due to sulfonyl group’s electron-withdrawing effects, facilitating cross-coupling reactions.

- Material Science : Enhances mechanical and thermal properties in polymers.

1-(Bromomethyl)cyclohexene

- Biochemical Research : Used in small-molecule libraries for enzyme inhibition studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Bromomethyl)-1-(cyclopropylmethoxy)cycloheptane, and how do reaction conditions influence yield?

- Methodology : Begin with cycloheptane derivatives functionalized with hydroxymethyl and cyclopropylmethoxy groups. Bromination of the hydroxymethyl group using PBr₃ or alternative reagents (e.g., CBr₄ with triphenylphosphine) is a key step. Steric hindrance from the cyclopropylmethoxy group may necessitate optimized solvent systems (e.g., dichloromethane or THF) and prolonged reaction times. Monitor purity via TLC and confirm structure using ¹H/¹³C NMR and HRMS .

- Critical Factors : Avoid toxic solvents like DMF; consider greener alternatives. Reaction efficiency depends on temperature control (0°C to room temperature) and stoichiometric ratios of brominating agents .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for the bromomethyl group (δ ~3.3–3.7 ppm in ¹H NMR) and cyclopropylmethoxy protons (δ ~0.5–1.5 ppm).

- Mass Spectrometry : Confirm molecular weight (C₁₁H₁₉BrO, ~263.17 g/mol) via HRMS.

- Chromatography : Use HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%). Reference PubChem data for analogous brominated cycloalkanes .

Advanced Research Questions

Q. How does steric hindrance from the cyclopropylmethoxy group affect nucleophilic substitution reactions at the bromomethyl site?

- Mechanistic Insight : The cyclopropane ring’s strain and bulky substituents may slow SN2 reactions. Computational modeling (DFT) can predict transition-state geometries. Experimentally, compare reaction rates with less-hindered analogs (e.g., 1-(bromomethyl)cyclohexane). Use kinetic studies (e.g., monitoring by GC-MS) to quantify steric effects .

- Case Study : In Suzuki couplings, steric hindrance may require bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to achieve cross-coupling .

Q. What strategies resolve contradictions in reported reactivity data for bromomethylcycloheptane derivatives?

- Data Reconciliation :

- Comparative Analysis : Tabulate reaction outcomes (yield, byproducts) under varying conditions (solvent, catalyst, temperature). For example, dichloromethane vs. DMSO may alter elimination vs. substitution pathways.

- Controlled Replication : Reproduce conflicting studies with standardized reagents. Reference ECHA guidelines for reproducibility in organobromine chemistry .

Q. What are the potential applications of this compound in medicinal chemistry?

- Drug Design : The bromomethyl group serves as a versatile handle for introducing pharmacophores (e.g., via alkylation or cross-coupling). The cyclopropylmethoxy moiety may enhance metabolic stability or target binding. Example: Analogous compounds are intermediates in leukotriene receptor antagonists (e.g., Montelukast) .

- Biological Testing : Evaluate cytotoxicity (e.g., MTT assay) and antimicrobial activity using Gram-positive/-negative bacterial strains. Compare with structurally related brominated compounds (see ’s antimicrobial table) .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- First Aid : For skin contact, wash with soap/water (15+ minutes); eye exposure requires flushing with saline (10–15 minutes). Toxicity data are limited—assume high hazard due to bromine’s reactivity .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.